5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine
Overview
Description
5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound . It has the empirical formula C7H4ClIN2 and a molecular weight of 278.48 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of this compound is Clc1c(I)cnc2[nH]ccc12 . This provides a text representation of the compound’s structure.Physical And Chemical Properties Analysis
As mentioned earlier, 5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine is a solid compound . Its molecular weight is 278.48 .Scientific Research Applications
Synthesis and Chemical Reactions
The chemistry of heterocyclic compounds, including 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, is a significant area of interest in scientific research due to their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Research has been conducted on the synthesis of 4-substituted 7-azaindole derivatives utilizing chloro and iodo substituted pyrrolopyridines as building blocks. These compounds are synthesized through nucleophilic displacement reactions, highlighting the versatility of chloro and iodo pyrrolopyridines in organic synthesis (Figueroa‐Pérez et al., 2006).
Another study focused on the structural characterization of novel iodine interaction products, demonstrating the complex nature of reactions involving iodine and chlorinated pyridine derivatives. The formation of a n–σ* complex with molecular iodine underscores the unique reactivity of such compounds, which may be leveraged in developing new materials or catalytic processes (Chernov'yants et al., 2011).
Electronic Structure and Charge Distribution
Research on the electronic structure and charge distribution of chloro substituted pyrrolopyridines provides insight into the covalent nature of bonds within these molecules. High-resolution X-ray diffraction studies, coupled with density functional theory (DFT) calculations, have been used to investigate the bonding scheme and intermolecular interactions in compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridine. These studies are crucial for understanding the electronic properties of such compounds, which can inform their use in electronic materials or molecular electronics (Hazra et al., 2012).
Halogenation and Derivative Synthesis
The selective functionalization and halogenation of pyridine derivatives represent another significant area of research. Studies have shown that compounds like 2-chloro-6-(trifluoromethyl)pyridine can be converted into various halogenated derivatives, including 5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine, through site-selective electrophilic substitutions. These reactions enable the synthesis of a wide range of halogenated pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials (Mongin et al., 1998).
Safety And Hazards
properties
IUPAC Name |
5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGCYVPPTNYVKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649809 | |
Record name | 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
1020056-77-2 | |
Record name | 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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